molecular formula C14H14Cl2N2O2 B15337916 tert-Butyl 2,5-Dichloroquinazoline-4-acetate

tert-Butyl 2,5-Dichloroquinazoline-4-acetate

Cat. No.: B15337916
M. Wt: 313.2 g/mol
InChI Key: LQLHVRLEPGHFTD-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of tert-butyl and dichloro substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-Dichloroquinazoline-4-acetate typically involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. The reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . This method is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-Dichloroquinazoline-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: As mentioned in the preparation methods, cyclization is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile.

Scientific Research Applications

tert-Butyl 2,5-Dichloroquinazoline-4-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Industry: May be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The exact mechanism of action for tert-Butyl 2,5-Dichloroquinazoline-4-acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is unique due to the presence of tert-butyl and dichloro substituents, which can influence its reactivity and potential applications. Its specific structure may offer advantages in certain chemical reactions or biological studies.

Properties

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-11(19)7-10-12-8(15)5-4-6-9(12)17-13(16)18-10/h4-6H,7H2,1-3H3

InChI Key

LQLHVRLEPGHFTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

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